REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[Br:11]N1C(=O)CCC1=O>C1(C)C=CC=CC=1>[CH3:9][C:8]([C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[C:3]([Br:11])[CH:4]=1)=[O:10]
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Name
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|
Quantity
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48.86 g
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Type
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reactant
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Smiles
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NC1=CC=C(C=C1)C(C)=O
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Name
|
|
Quantity
|
490 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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64.5 g
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Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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is added in portions over 0.5 hours at below 40° C
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Duration
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0.5 h
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Type
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WASH
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Details
|
the mixture is washed with H2O (4×100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
The solution is dried (MgSO4)
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Type
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CUSTOM
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Details
|
evaporated to dryness
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Reaction Time |
15 min |
Name
|
|
Type
|
product
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Smiles
|
CC(=O)C1=CC(=C(C=C1)N)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70.53 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |